(1-(1-Methylazepan-3-yl)-1h-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

Description

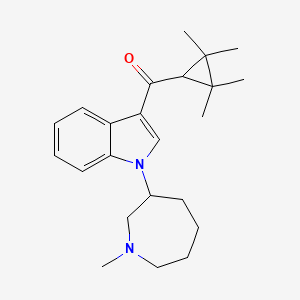

This compound features an indole core substituted at the 1-position with a 1-methylazepan-3-yl group and at the 3-position with a 2,2,3,3-tetramethylcyclopropyl methanone moiety. The cyclopropane carbonyl group is notable for its conformational rigidity and metabolic stability, making it a common feature in bioactive molecules .

Properties

IUPAC Name |

[1-(1-methylazepan-3-yl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O/c1-22(2)21(23(22,3)4)20(26)18-15-25(19-12-7-6-11-17(18)19)16-10-8-9-13-24(5)14-16/h6-7,11-12,15-16,21H,8-10,13-14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSNHIFBQMRMRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)C4CCCCN(C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017537 | |

| Record name | (1-(1-Methylazepan-3-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445751-74-5 | |

| Record name | (1-(1-Methylazepan-3-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445751745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-(1-Methylazepan-3-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-(1-METHYLAZEPAN-3-YL)-1H-INDOL-3-YL)(2,2,3,3-TETRAMETHYLCYCLOPROPYL)METHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX8TQ81XK3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AB-005 azepane isomer involves several steps, starting with the preparation of the indole core. The indole core is then functionalized with a methylazepane group. The key steps include:

Formation of the Indole Core: This is typically achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

Functionalization: The indole core is then functionalized with a methylazepane group through a series of substitution reactions. This involves the use of reagents such as alkyl halides and bases to introduce the desired functional groups.

Industrial Production Methods

Industrial production of AB-005 azepane isomer would likely involve large-scale synthesis using similar routes as described above but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

AB-005 azepane isomer undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include alkyl halides and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can lead to the formation of indole-2-carboxylic acid, while reduction can yield indoline derivatives.

Scientific Research Applications

AB-005 azepane isomer has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of synthetic cannabinoids.

Biology: Helps in understanding the interaction of synthetic cannabinoids with cannabinoid receptors in the body.

Medicine: Potential use in the development of new therapeutic agents targeting the endocannabinoid system.

Industry: Used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of AB-005 azepane isomer involves its interaction with cannabinoid receptors, primarily CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which regulates various physiological processes such as pain, mood, and appetite. The compound binds to these receptors, mimicking the effects of natural cannabinoids, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Diversity

The table below highlights key structural differences between the target compound and analogs from the literature:

Key Observations :

Physical and Spectroscopic Properties

Melting Points and Stability:

- 8b (methyl substituent): 108–109°C .

- 8c (tosyl substituent): 148–149°C (higher due to sulfonyl group crystallinity).

- Target Compound : Expected to have a higher melting point than 8b due to the rigid cyclopropane and azepane groups, though exact data are unavailable.

Spectroscopic Data:

Functional Implications

- Lipophilicity : The 5-fluoropentyl group in increases lipophilicity compared to the target compound’s methylazepan, which may balance polarity.

- Metabolic Stability : The cyclopropane carbonyl in the target compound and likely enhances stability over acetylated analogs (8b/8c), which are prone to hydrolysis.

Biological Activity

The compound (1-(1-Methylazepan-3-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, also known as UR-144, is a synthetic cannabinoid that has garnered attention for its interaction with cannabinoid receptors in the human body. This article aims to explore its biological activity, including pharmacodynamics, pharmacokinetics, and observed effects based on various studies.

- IUPAC Name : this compound

- CAS Number : 1445751-74-5

- Molecular Weight : 352.5 g/mol

- Molecular Formula : C23H32N2O

UR-144 acts primarily as a synthetic cannabinoid receptor agonist . It binds to both CB1 and CB2 receptors in the endocannabinoid system, mimicking the effects of natural cannabinoids like THC. The binding affinity of UR-144 to these receptors has been quantified:

- CB1 Receptor IC50 : 27.2 nM

- CB2 Receptor IC50 : 83.6 nM

This indicates a selectivity ratio favoring CB1 over CB2 receptors .

Pharmacodynamics

UR-144 exhibits several pharmacological effects:

- Agonistic Activity : It stimulates GTPγ[35S] turnover at both CB1 and CB2 receptors.

- Full Agonist Behavior : At nanomolar concentrations, UR-144 acts as a full agonist at both receptor subtypes.

The mean effective concentration (EC50) values for stimulation are:

Pharmacokinetics

Research on the pharmacokinetics of UR-144 is limited but suggests that it is extensively metabolized in the liver. Key findings include:

- Metabolites : Predominantly excreted as glucuronide conjugates.

- Involvement of CYP Enzymes : Metabolism involves cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2 .

Biological Effects and Case Studies

Several case studies have documented the effects of UR-144 on human subjects:

-

Clinical Observations : In a study involving 39 cases where UR-144 was detected in blood samples, common symptoms included:

- Slurred speech

- Dilated pupils

- Poor coordination

- Euphoria and agitation

- Toxicological Analysis : A forensic analysis indicated that concentrations of UR-144 ranged from trace amounts to 17 ng/mL in blood samples. The symptoms observed were consistent with those reported for other synthetic cannabinoids .

Comparative Analysis with Similar Compounds

The biological activity of UR-144 can be compared with other synthetic cannabinoids such as AM1220 and AM1241. The following table summarizes key differences:

| Compound | CB1 IC50 (nM) | CB2 IC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| UR-144 | 27.2 | 83.6 | 3 |

| AM1220 | Not Available | Not Available | Not Available |

| AM1241 | Not Available | Not Available | Not Available |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.